Norvancomycin hydrochloride
Overview
Description
Norvancomycin hydrochloride is a glycopeptide antibiotic primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and methicillin-resistant Staphylococcus epidermidis . It is structurally similar to vancomycin but lacks an N-methyl group at the N-terminus of the polypeptide . This compound is known for its effectiveness against severe bacterial infections and is widely used in clinical settings in China .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norvancomycin hydrochloride is produced through fermentation using the microorganism Amycolatopsis orientalis . The fermentation broth is subjected to various purification processes, including semi-preparative chromatography, to achieve high purity levels . The reaction conditions typically involve maintaining specific pH levels and temperatures to optimize the yield and potency of the antibiotic .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation followed by downstream processing to isolate and purify the compound . The use of high-yield strains and optimized fermentation conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Norvancomycin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antibacterial activity and toxicity .
Scientific Research Applications
Norvancomycin hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, it is used as a reference standard for studying the structure-activity relationships of glycopeptide antibiotics .
Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and to develop new antibiotics .
Medicine: In medicine, it is used to treat severe bacterial infections, particularly those caused by antibiotic-resistant strains . It is also used in pharmacokinetic and pharmacodynamic studies to optimize dosing regimens .
Industry: In the pharmaceutical industry, this compound is used in the development and production of new antibiotic formulations .
Mechanism of Action
Norvancomycin hydrochloride exerts its antibacterial effects by inhibiting cell wall biosynthesis in bacteria . It prevents the incorporation of N-acetylmuramic acid and N-acetylglucosamine-peptide subunits into the peptidoglycan matrix, which is a critical component of the bacterial cell wall . This inhibition leads to osmotic cytolysis and eventual bacterial cell death . The molecular targets of this compound include the enzymes involved in cell wall synthesis, such as transglycosylases and transpeptidases .
Comparison with Similar Compounds
Vancomycin: Used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A newer glycopeptide antibiotic with improved pharmacokinetic properties.
Norvancomycin hydrochloride’s unique structural features and potent antibacterial activity make it a valuable compound in the fight against antibiotic-resistant bacterial infections.
Properties
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWFHCJFZGXUAT-UMXPSMRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H74Cl3N9O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213997-73-0 | |
Record name | Norvancomycin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213997730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORVANCOMYCIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV842925ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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